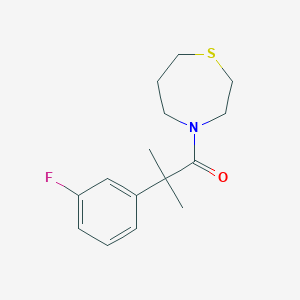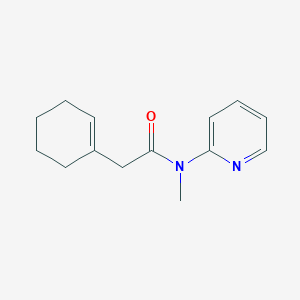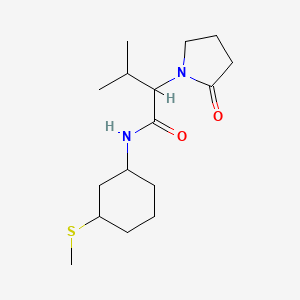
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one, also known as Fluorophenmetrazine, is a synthetic compound that belongs to the family of amphetamine-like stimulants. It is a designer drug that is structurally similar to other stimulants such as amphetamine, methamphetamine, and cathinone. The compound has gained popularity among drug users due to its stimulant effects, which include increased energy, alertness, and euphoria. However,
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine involves the stimulation of the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system, which results in the stimulant effects of the compound. The release of these neurotransmitters is believed to be mediated by the inhibition of their reuptake into the presynaptic neuron.
Biochemical and Physiological Effects:
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood, which are indicators of increased metabolic activity. The compound has also been shown to increase the levels of certain hormones, such as cortisol and prolactin.
実験室実験の利点と制限
One advantage of using 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine in lab experiments is its ability to stimulate the central nervous system, which can be useful in studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using the compound is its potential for abuse, which can lead to ethical concerns in research studies.
将来の方向性
There are several future directions for research on 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine. One possible direction is to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another direction is to study its effects on cognitive function and memory. Additionally, further research is needed to understand the long-term effects of the compound on the brain and the body.
合成法
The synthesis of 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine is a complex process that involves several steps. The starting material for the synthesis is 3-fluorophenylacetone, which is reacted with thioacetamide to form 2-(3-fluorophenyl)-2-methyl-1,3-thiazolidine-4-one. This intermediate is then reacted with bromine to form 2-(3-fluorophenyl)-2-methyl-1-bromo-1,3-thiazolidine-4-one, which is finally reacted with methylamine to form 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine.
科学的研究の応用
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that the compound has stimulant effects similar to those of other amphetamine-like compounds. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation.
特性
IUPAC Name |
2-(3-fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c1-15(2,12-5-3-6-13(16)11-12)14(18)17-7-4-9-19-10-8-17/h3,5-6,11H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRDQWKNWTWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)



![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)